molecular formula C15H18N2O2 B11853867 Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate CAS No. 1007879-60-8

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate

Cat. No.: B11853867
CAS No.: 1007879-60-8
M. Wt: 258.32 g/mol
InChI Key: BUNYHRASRBIYDM-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate typically involves the reaction of quinoline derivatives with ethyl bromoacetate and dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The purification process may involve recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)-2-(quinolin-2-YL)acetate
  • Ethyl 2-(dimethylamino)-2-(quinolin-4-YL)acetate
  • Ethyl 2-(dimethylamino)-2-(quinolin-6-YL)acetate

Uniqueness

Ethyl 2-(dimethylamino)-2-(quinolin-3-YL)acetate is unique due to the specific position of the substituents on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group and the ester functionality also contributes to its distinct properties compared to other quinoline derivatives.

Properties

CAS No.

1007879-60-8

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-2-quinolin-3-ylacetate

InChI

InChI=1S/C15H18N2O2/c1-4-19-15(18)14(17(2)3)12-9-11-7-5-6-8-13(11)16-10-12/h5-10,14H,4H2,1-3H3

InChI Key

BUNYHRASRBIYDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=CC=CC=C2N=C1)N(C)C

Origin of Product

United States

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